molecular formula C23H25N3O3 B14100679 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B14100679
M. Wt: 391.5 g/mol
InChI Key: SYTHPPGNPICZEU-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.

    Attachment of the Acetamide Moiety: This step involves the reaction of the quinazolinone intermediate with 3-methylphenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or phenyl rings, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities and could be explored for its biological effects.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic applications. Quinazolinone derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
  • 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the 3-methylphenylacetamide moiety may confer distinct properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H25N3O3/c1-16-8-7-9-17(14-16)24-21(27)15-25-20-13-6-5-12-19(20)22(28)26(23(25)29)18-10-3-2-4-11-18/h5-9,12-14,18H,2-4,10-11,15H2,1H3,(H,24,27)

InChI Key

SYTHPPGNPICZEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4

Origin of Product

United States

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